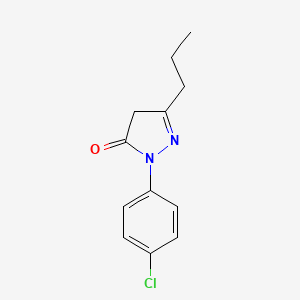

1-(4-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one

Description

1-(4-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one (CAS: 118031-65-5) is a pyrazolone derivative with the molecular formula C₁₂H₁₃ClN₂O and a molecular weight of 236.70 g/mol . It is classified as a pharmaceutical intermediate, with applications in drug synthesis and agrochemical research . Structurally, it features a 4-chlorophenyl group at position 1 and a propyl chain at position 3 of the pyrazolone ring. The compound’s dihydro-pyrazolone scaffold is associated with diverse biological activities, including antimicrobial and herbicidal properties .

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-propyl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O/c1-2-3-10-8-12(16)15(14-10)11-6-4-9(13)5-7-11/h4-7H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTXGPXPELOENN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=O)C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with propylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as using different solvents or catalysts to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Substituent Position and Electronic Effects: The para-chlorophenyl group in the target compound (vs. meta in ) enhances electron-withdrawing effects, stabilizing the pyrazolone ring and influencing tautomeric equilibria (e.g., favoring IIa forms in tautomerism) .

- Biological Activity: Pyrazolones with electron-withdrawing groups (e.g., Cl, NO₂) exhibit stronger antimicrobial activity due to enhanced electrophilicity . The 4-methoxyphenyl substituent in introduces electron-donating effects, which may modulate antioxidant or anti-inflammatory properties.

Crystallographic and Conformational Comparisons

Table 2: Structural Analysis Tools and Findings

Key Observations:

- Tautomerism: Electron-withdrawing groups (e.g., Cl, NO₂) stabilize the IIa tautomer (4,5-dihydro-1H-pyrazol-5-one), while electron-donating groups (e.g., OMe) favor IIb/IIc forms (enol or keto-enol mixtures) .

- Crystal Packing : Bulky substituents like propyl may reduce crystallinity compared to methyl analogs, complicating structure determination via SHELX .

Biological Activity

1-(4-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazolone compounds are known for their anti-inflammatory, analgesic, antitumor, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, cytotoxicity, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis typically involves the reaction of 4-chlorobenzaldehyde with propyl hydrazine and subsequent cyclization to form the pyrazolone ring. Various synthetic routes have been explored to optimize yield and purity, often employing multi-component reactions (MCRs) which are efficient for generating complex molecules.

Cytotoxicity

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited significant activity against gastric cancer cells (NUGC) with an IC50 value of 60 nM, indicating potent cytotoxicity. Comparative analysis with other derivatives showed that this compound outperformed several analogs in terms of selective activity against liver cancer (HEPG2) and breast cancer (MCF) cell lines.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | NUGC | 60 |

| Other derivatives | HEPG2 | 399 |

| Other derivatives | MCF | 580 |

Anti-inflammatory Activity

Pyrazolone derivatives are recognized for their anti-inflammatory properties. In vitro studies have indicated that compounds similar to this compound exhibit inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways. The compound's potential as a non-steroidal anti-inflammatory drug (NSAID) is supported by its favorable pharmacological profile.

Case Studies

A notable study evaluated the anti-inflammatory effects of a series of pyrazolone derivatives including this compound. The results demonstrated significant inhibition of COX-2 activity compared to traditional NSAIDs like diclofenac. The study highlighted the compound's ability to reduce inflammation markers in animal models.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound interacts effectively with COX enzymes and other relevant receptors involved in pain and inflammation pathways.

Q & A

Basic Synthesis Optimization

Q: What synthetic routes are most effective for preparing 1-(4-chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one, and how can reaction conditions be optimized for yield and purity? A: The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or β-diketones. A modified Jensen method (used for analogous pyrazolones) involves refluxing 4-chlorophenylhydrazine with 3-propyl-4-ketopentanoic acid in ethanol, achieving ~85% yield after recrystallization . Key optimizations include:

- Temperature control : Maintain reflux (78–80°C) to avoid side reactions.

- Solvent choice : Ethanol is preferred for solubility and ease of crystal growth.

- Purification : Slow evaporation of ethanol yields high-purity single crystals suitable for X-ray analysis .

Structural Characterization

Q: How can X-ray crystallography and SHELX software be employed to resolve the crystal structure of this compound, particularly in cases of disordered substituents? A: Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXS-97 for solution, SHELXL-2018 for refinement) is standard. For disordered propyl or chlorophenyl groups:

- Use PART commands in SHELXL to model disorder.

- Apply ISOR restraints to thermal parameters for stability.

- Validate with PLATON to check for missed symmetry or twinning .

Example: The chlorophenyl ring in related structures shows dihedral angles of 8–18° with the pyrazolone core, indicating conjugation .

Advanced Crystallographic Data Analysis

Q: How should researchers address discrepancies in bond-length or angle measurements between experimental (X-ray) and computational (DFT) models for this compound? A: Discrepancies often arise from crystal packing effects (e.g., C–H⋯O interactions) not captured in gas-phase DFT. Steps for resolution:

Compare experimental bond lengths (e.g., N–N: ~1.37 Å, C=O: ~1.23 Å) with DFT-optimized values.

Analyze Hirshfeld surfaces to quantify intermolecular forces influencing geometry .

Use GAUSSIAN09 with B3LYP/6-31G(d) to model the solid-state environment via periodic boundary conditions .

Biological Activity Profiling

Q: What in vitro methodologies are recommended to evaluate the antimicrobial or antitumor potential of this pyrazolone derivative? A: Pyrazolines exhibit activity via heterocyclic core interactions with biological targets. Protocols include:

- Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus and E. coli, with ciprofloxacin as a positive control .

- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa), comparing IC50 values to cisplatin .

- Mechanistic studies : Molecular docking (AutoDock Vina) against E. coli DNA gyrase or human topoisomerase II to identify binding modes .

Handling Conflicting Spectroscopic Data

Q: How can NMR and IR spectral data contradictions (e.g., unexpected tautomerism) be resolved for this compound? A: Pyrazolones may exhibit keto-enol tautomerism. To confirm the dominant form:

- NMR : Look for NH signals (enol: δ ~10–12 ppm; keto: absent).

- IR : Keto forms show C=O stretches ~1680 cm⁻¹; enolic O–H appears ~3200 cm⁻¹ .

- X-ray : Definitive proof via SCXRD, as seen in the title compound’s keto form with a C=O bond length of 1.23 Å .

Computational Modeling for Drug Design

Q: What strategies improve the accuracy of molecular docking studies targeting this compound’s potential as a kinase inhibitor? A:

- Ligand preparation : Optimize geometry at B3LYP/6-31G(d) to match crystallographic data .

- Protein selection : Use PDB structures (e.g., 1ATP for Aurora kinase) with resolved active sites.

- Docking parameters : Apply Lamarckian GA in AutoDock, with grid boxes centered on ATP-binding pockets.

- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., staurosporine) .

Stability and Degradation Studies

Q: What analytical techniques are suitable for assessing the thermal and photolytic stability of this compound under storage conditions? A:

- TGA/DSC : Measure decomposition onset temperatures (pyrazolones typically degrade >200°C).

- HPLC-PDA : Track degradation products after UV exposure (λ = 254 nm, 48 hrs).

- Mass spectrometry : Identify fragments (e.g., loss of propyl or chlorophenyl groups via ESI-MS) .

Comparative Analysis with Analogues

Q: How do structural modifications (e.g., substituting propyl with trifluoromethyl) alter the compound’s physicochemical and biological properties? A:

- LogP : Trifluoromethyl increases hydrophobicity (e.g., from 2.1 to 3.5), enhancing membrane permeability.

- Bioactivity : Fluorinated analogs show improved IC50 values (e.g., 5-(CF3)-substituted pyrazoles inhibit carbonic anhydrase IX at nM levels) .

- Crystallography : Bulky substituents increase dihedral angles (e.g., 18°→25° for phenyl vs. CF3), reducing conjugation .

Reproducibility in Synthesis

Q: What are common pitfalls in replicating published synthesis protocols for this compound, and how can they be mitigated? A: Issues include:

- Hydrazine purity : Use freshly distilled 4-chlorophenylhydrazine to avoid oxidation byproducts.

- Incomplete cyclization : Monitor via TLC (hexane:EtOAc 3:1; Rf ~0.5).

- Crystallization failures : Seed with microcrystals from slow evaporation (1–2 weeks) .

Advanced Spectroscopic Validation

Q: How can 2D NMR (e.g., HSQC, NOESY) resolve ambiguities in assigning proton environments in crowded regions of the spectrum? A:

- HSQC : Correlate C–H pairs to distinguish overlapping signals (e.g., propyl CH2 vs. pyrazolone CH).

- NOESY : Identify spatial proximity between chlorophenyl H and pyrazolone NH (key for tautomer confirmation) .

- Dynamic NMR : Variable-temperature studies to detect slow exchange processes (e.g., ring puckering) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.